Monopolar spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase essential for accurate chromosome segregation during cell division []. MPS1 plays a central role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before anaphase onset [, , , , , , ]. Dysregulation of MPS1 is implicated in various cancers, making it an attractive target for anticancer drug development [, , , , , ]. MPS1-IN-2 is a potent and selective small molecule inhibitor of MPS1, widely used in preclinical research to investigate the biological functions of MPS1 and explore its therapeutic potential [].
Mps1-IN-2 is a small molecule inhibitor targeting the Monopolar Spindle 1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This compound was developed to understand better the mechanisms of Mps1 and its potential as a therapeutic target in cancer treatment. Mps1-IN-2, alongside its counterpart Mps1-IN-1, was identified through iterative rounds of synthesis and profiling, demonstrating significant inhibitory activity against Mps1 kinase with half-maximal inhibitory concentrations (IC50) in the low nanomolar range .
Mps1-IN-2 is classified as a kinase inhibitor. It is derived from a series of compounds designed based on structural insights gained from co-crystallization studies with Mps1. The compound's design aims to enhance selectivity and potency against the Mps1 kinase while minimizing off-target effects, making it a promising candidate for further development in cancer therapeutics .
The synthesis of Mps1-IN-2 involves several key steps:
The technical details include controlling reaction conditions (temperature, solvent choice) and optimizing reaction times to maximize yield and minimize by-products.
Mps1-IN-2 exhibits a complex molecular structure characterized by:
The X-ray crystallography data indicates that Mps1-IN-2 adopts a conformation that allows for effective binding and inhibition of Mps1 activity. The electron density maps confirm the positioning of functional groups necessary for biological activity .
Mps1-IN-2 undergoes several chemical reactions during its interaction with Mps1:
The technical details of these reactions include monitoring changes in phosphorylation status using techniques like flow cytometry and Western blotting.
The mechanism by which Mps1-IN-2 exerts its effects involves:
Experimental data show that treatment with Mps1-IN-2 results in decreased levels of phosphorylated histone H3 and cyclin B, indicating disrupted mitotic progression due to inhibited Mps1 activity .
Mps1-IN-2 possesses several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic applications.
Mps1-IN-2 has significant scientific applications primarily in cancer research:
High-throughput screening (HTS) played a pivotal role in identifying Mps1 inhibitors, leveraging advanced mass spectrometry and kinase profiling technologies. A selectivity-annotated library (SAL) approach screened ~400 compounds at 10 µM against 352 diverse kinases, utilizing ATP-site competition binding assays to identify initial hits. This method revealed two potent scaffolds: triazolopyridines and imidazopyrazines. While triazolopyridines showed moderate potency, imidazopyrazines exhibited >10-fold higher biochemical activity against Mps1 (IC₅₀ = 145 nM) [1] [2]. Modern HTS integrated trapped ion mobility spectrometry (TIMS) coupled with MALDI-TOF mass spectrometry, enabling rapid separation of isobars/isomers via collision cross-section (CCS) measurements. This technology achieved HTS-compatible speeds of <1 second/sample while resolving complex biological matrices, significantly reducing false positives [10]. The kinome-wide selectivity profiling identified Mps1-IN-2 as a dual inhibitor with Kd values of 12 nM for Mps1 and 61 nM for Plk1, while showing minimal off-target activity against 98% of kinases screened [2] [6].
Table 1: Selectivity Profile of Mps1-IN-2
Target Kinase | Binding Affinity (Kd) | Inhibition Constant (IC₅₀) |
---|---|---|
Mps1 (TTK) | 12 nM | 145 nM |
Plk1 | 61 nM | Not reported |
GAK | 140 nM | Not reported |
Plk3 | 1,600 nM | Not reported |
STK33 | 5,000 nM | Not reported |
Data compiled from biochemical binding and enzymatic assays [2] [6]
The imidazopyrazine scaffold underwent systematic optimization to address poor metabolic stability while enhancing potency and selectivity. Key modifications included:
Compared to the triazolopyridine-derived clinical candidate BAY 1161909, Mps1-IN-2 exhibited superior cellular activity by inducing premature mitotic exit at 250 nM in U2OS osteosarcoma cells. This was demonstrated through Mad2 displacement from kinetochores and Aurora B kinase suppression – hallmarks of spindle assembly checkpoint (SAC) abrogation [1] [2]. Despite its Plk1 cross-reactivity (Kd = 61 nM), this property was leveraged therapeutically as combined Mps1/Plk1 inhibition synergistically promoted mitotic catastrophe in cells with extra centrosomes, causing multipolar spindle formation [2] [8].
Table 2: Lead Optimization Milestones for Imidazopyrazine Scaffold
Optimization Stage | Key Modification | Biochemical Potency (Mps1 IC₅₀) | Cellular Activity |
---|---|---|---|
Initial HTS hit | Unsubstituted imidazopyrazine | 850 nM | Limited (EC₅₀ >1,000 nM) |
Intermediate analog | C6-methyl addition | 220 nM | SAC bypass at 500 nM |
Mps1-IN-2 (final) | Trifluoromethyl-benzyl + morpholine | 145 nM | SAC bypass at 250 nM |
Timeline data from medicinal chemistry campaigns [1] [4]
Co-crystallography (PDB: 3D7X) and molecular dynamics simulations revealed Mps1-IN-2’s unique binding mode within the Mps1 ATP-binding pocket. The inhibitor adopts a DFG-in conformation while forming three critical interactions:
Compared to clinical candidate BAY 1217389 (triazolopyridine series), Mps1-IN-2 engages a distinct subpocket near the glycine-rich loop, explaining its divergent selectivity profile. Molecular dynamics simulations (>100 ns) demonstrated stable binding with RMSD fluctuations <1.5 Å, consistent with its slow dissociation kinetics [3] [7]. Free energy calculations (MM-GBSA) predicted a ΔG of -10.8 kcal/mol, corroborating the sub-100 nM affinity [7].
Table 3: Binding Interactions of Mps1 Inhibitors in ATP Site
Interaction Feature | Mps1-IN-2 | BAY 1217389 |
---|---|---|
Hinge residue | Glu603 | Glu603 |
Hydrogen bonds | 2 (Glu603 backbone, catalytic water) | 3 (Glu603 backbone/sidechain) |
Hydrophobic pocket occupancy | Leu654/Val539/Ala542 | Leu602/Leu654 |
DFG conformation | DFG-in | DFG-in |
Structural data from co-crystallization studies [1] [3]
The isoflavone scaffold studies demonstrated that natural flavonoids could mimic Mps1-IN-2’s adenine-mimicking core but lacked sufficient potency (IC₅₀ >5 µM). This insight guided hybrid molecule designs exemplified by MPH-5, which integrated imidazopyrazine elements into flavonoid architectures [3] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: